molecular formula C12H21NO2 B14864912 Tert-butyl methyl((1-vinylcyclopropyl)methyl)carbamate

Tert-butyl methyl((1-vinylcyclopropyl)methyl)carbamate

Cat. No.: B14864912
M. Wt: 211.30 g/mol
InChI Key: ONIIUYBSIZKGTP-UHFFFAOYSA-N
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Description

Tert-butyl methyl((1-vinylcyclopropyl)methyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound features a tert-butyl group, a methyl group, and a 1-vinylcyclopropylmethyl group attached to the carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl methyl((1-vinylcyclopropyl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable vinylcyclopropylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl methyl((1-vinylcyclopropyl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl methyl((1-vinylcyclopropyl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The vinyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl methyl((1-vinylcyclopropyl)methyl)carbamate is unique due to the presence of the 1-vinylcyclopropylmethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

tert-butyl N-[(1-ethenylcyclopropyl)methyl]-N-methylcarbamate

InChI

InChI=1S/C12H21NO2/c1-6-12(7-8-12)9-13(5)10(14)15-11(2,3)4/h6H,1,7-9H2,2-5H3

InChI Key

ONIIUYBSIZKGTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1(CC1)C=C

Origin of Product

United States

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